molecular formula C9H17NO3 B2511386 Ethyl 2-morpholin-4-ylpropanoate CAS No. 32418-62-5

Ethyl 2-morpholin-4-ylpropanoate

Cat. No.: B2511386
CAS No.: 32418-62-5
M. Wt: 187.239
InChI Key: MYHDUJKDRGLQBN-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-4-ylpropanoate (CAS: 32418-62-5) is an organic compound featuring a morpholine ring substituted at the 2-position of a propanoate ester. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.23 g/mol (estimated) . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity and ability to modulate physicochemical properties through structural modifications .

Properties

IUPAC Name

ethyl 2-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDUJKDRGLQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-morpholin-4-ylpropanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-morpholinopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholin-4-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-morpholin-4-ylpropanoate has a broad range of applications in scientific research:

Chemistry

  • Building Block for Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique morpholine structure allows for various chemical modifications that can lead to novel compounds.

Biology

  • Enzyme Inhibition Studies : The compound is utilized to investigate enzyme kinetics and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions at a molecular level.
  • Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially mitigating neuropathies caused by chemotherapeutic agents like paclitaxel.

Medicine

  • Therapeutic Development : Ongoing research explores its potential therapeutic applications, including drug development for various diseases. The compound's ability to interact with biological macromolecules makes it a candidate for further medicinal chemistry studies.

Industry

  • Production of Specialty Chemicals : this compound is employed in the production of specialty chemicals and serves as a reagent in various industrial processes.

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective properties of this compound derivatives in models of chemotherapy-induced neuropathy. Results indicated significant protective effects against neuronal damage caused by paclitaxel treatment, suggesting potential therapeutic applications in mitigating chemotherapy side effects.
  • Enzyme Interaction Studies :
    Research on enzyme kinetics revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe in metabolic studies.

Mechanism of Action

The mechanism of action of ethyl 2-morpholin-4-ylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting pathways related to cell signaling and metabolism. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Ethyl 2-morpholin-4-ylpropanoate belongs to a class of morpholine-containing esters. Key structural analogues include:

a) Ethyl 2-Methyl-2-Morpholin-4-ylpropanoate (CAS: 92001-93-9)
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Difference: A methyl group at the 2-position of the propanoate chain increases steric bulk and lipophilicity (XLogP3 ≈ 1.0 vs. ~0.5 for the parent compound) .
  • Applications : Enhanced metabolic stability due to reduced rotational flexibility (3 rotatable bonds vs. 4 in the parent) .
b) Ethyl 2-(2,6-Dimethylmorpholin-4-yl)propanoate (CAS: 1462273-84-2)
  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Difference : Two methyl groups on the morpholine ring increase XLogP3 to 1.4 and introduce three undefined stereocenters, complicating synthesis .
  • Applications: Potential use in asymmetric catalysis or as a chiral building block .
c) Ethyl Morpholine-3-carboxylate (CAS: 218594-84-4)
  • Molecular Formula: C₇H₁₃NO₃
  • Key Difference : The ester group is attached to the 3-position of the morpholine ring, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties Comparison

Compound CAS Number Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Stereocenters
This compound 32418-62-5 187.23 ~0.5 4 4 1
Ethyl 2-methyl-2-morpholin-4-ylpropanoate 92001-93-9 201.26 ~1.0 4 3 2
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate 1462273-84-2 215.29 1.4 4 4 3
Ethyl morpholine-3-carboxylate 218594-84-4 175.18 ~0.2 4 3 0

Key Observations :

  • Rotational Flexibility: Ethyl 2-methyl-2-morpholin-4-ylpropanoate has fewer rotatable bonds, which may improve binding specificity in biological systems .
  • Stereochemistry : Dimethyl-substituted analogues introduce multiple stereocenters, posing challenges in synthesis and purification .

Research Findings

  • Crystallography : Morpholine-containing compounds often exhibit complex crystal packing due to hydrogen-bonding networks (e.g., C=O⋯H-N interactions), as described by Bernstein et al. .
  • Conformational Analysis : Substituents like methyl groups restrict morpholine ring puckering, as modeled by Cremer and Pople’s coordinates .

Biological Activity

Ethyl 2-morpholin-4-ylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring, which contributes to its unique chemical properties. The presence of the morpholine moiety enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

PropertyValue
Molecular FormulaC₁₁H₁₅N₁O₂
Molecular Weight197.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

This compound has been studied for its potential mechanisms of action, particularly its interaction with neurotransmitter systems. Research indicates that it may act as a selective norepinephrine reuptake inhibitor, influencing various physiological processes such as mood regulation and pain perception .

Anticancer Properties

Recent studies have investigated the anticancer activities of morpholine derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study on related morpholine derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells, suggesting that this compound may exhibit similar properties .

Key Findings:

  • IC50 Values : The effectiveness of related compounds was measured using MTT assays, revealing IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL for different derivatives .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. Research indicates that morpholine derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

  • Study on Morpholine Derivatives : A comprehensive review highlighted various morpholine derivatives and their pharmacological actions, emphasizing their role in drug development for multiple diseases .
  • Anticancer Activity Assessment : In vitro studies assessed the anticancer activity of morpholine derivatives against HepG2 cells, showing that modifications in the structure can significantly affect biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound might influence cellular pathways involved in apoptosis and cell cycle regulation, although further studies are needed to fully elucidate these pathways .

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